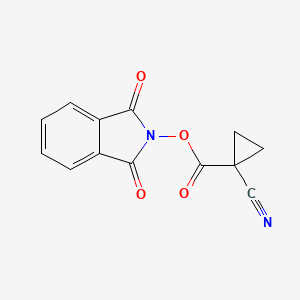
(1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate is a chemical compound characterized by its unique structure, which includes a dioxoisoindole moiety and a cyanocyclopropane carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
the principles of green chemistry and sustainable synthetic approaches are often emphasized in the development of industrial-scale production methods to minimize environmental impact and enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
(1,3-Dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindoline nucleus and exhibit comparable chemical reactivity and applications.
1-benzo[1,3]dioxol-5-yl-indoles: These compounds have a similar dioxol structure and are used in anticancer research.
Lamellarins: These natural products possess a fused pyrrolocoumarin skeleton and exhibit diverse biological activities.
Uniqueness
(1,3-Dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate is unique due to its combination of a dioxoisoindole moiety and a cyanocyclopropane carboxylate group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
2248289-32-7 |
|---|---|
Fórmula molecular |
C13H8N2O4 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 1-cyanocyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H8N2O4/c14-7-13(5-6-13)12(18)19-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-4H,5-6H2 |
Clave InChI |
ZHLQEQRQKJCQDN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C#N)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


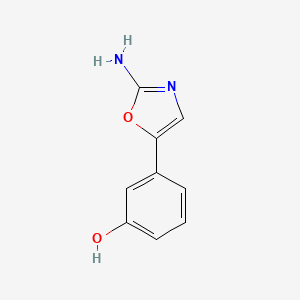
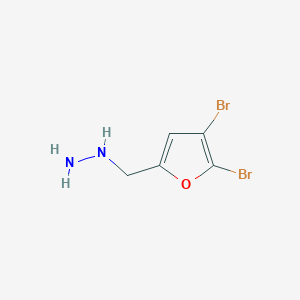

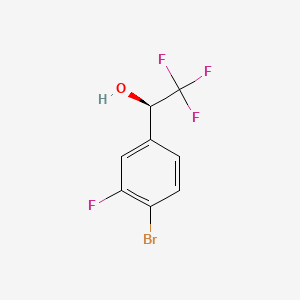

![6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13581083.png)
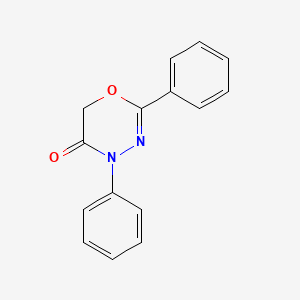
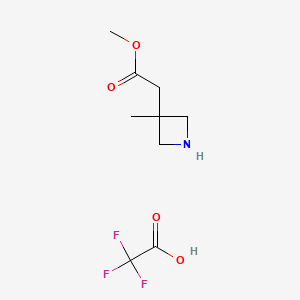
![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13581105.png)
aminehydrochloride](/img/structure/B13581112.png)
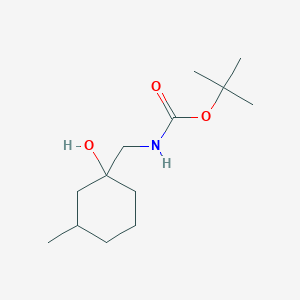

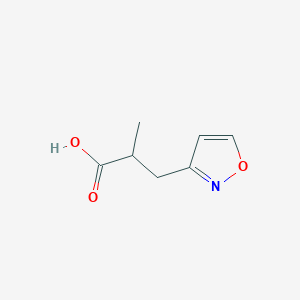
![2-Ethynyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13581134.png)
